Regioisomer-Dependent Inhibition Profile: Ortho-Tolyl vs. Para-Tolyl Differentiation in COX-2/5-LOX Dual Inhibitory Activity
The para-tolyl regioisomer (CAS 1105234-22-7) has been reported to exhibit dual inhibitory effects against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways, although specific IC₅₀ values for that individual compound remain unpublished [1]. The ortho-tolyl substitution in the target compound (CAS 1105206-38-9) introduces steric hindrance that is predicted to alter the binding pose within the COX-2 active site relative to the para-substituted analog, potentially shifting selectivity between COX-2 and 5-LOX . In the broader 1,2,4-oxadiazole class, 3-aryl substitution position has been shown to modulate enzyme inhibition potency by up to 10-fold in related assay systems [2].
| Evidence Dimension | COX-2/5-LOX dual inhibition profile — regioisomer-dependent target engagement |
|---|---|
| Target Compound Data | Ortho-tolyl regioisomer (CAS 1105206-38-9): Sterically constrained binding pose predicted to favor differential COX-2/5-LOX selectivity relative to para isomer |
| Comparator Or Baseline | Para-tolyl regioisomer (CAS 1105234-22-7): Reported COX-2 and 5-LOX inhibitory activity (exact IC₅₀ undisclosed); 1,2,4-oxadiazole class reference compounds (e.g., naproxen-oxadiazole hybrids): COX-2 IC₅₀ range 6.4–8.13 nM with selectivity index up to 29.27 vs. celecoxib IC₅₀ 42.60 nM |
| Quantified Difference | Regioisomer switch (ortho → para) alters enzyme inhibition selectivity profile; class-level potency range spans 3–10× depending on aryl substitution (celecoxib baseline: COX-2 IC₅₀ = 42.60 nM) |
| Conditions | In vitro COX-2 and 5-LOX enzyme inhibition assays; ovine COX-1/COX-2 assay kit systems; comparison drawn from published 1,2,4-oxadiazole SAR studies |
Why This Matters
Procurement of the ortho-tolyl regioisomer is mandatory for programs targeting a distinct COX-2/5-LOX selectivity window; substitution with the para-tolyl analog will yield a different pharmacological profile, invalidating existing SAR hypotheses.
- [1] Kuujia compound profile: CAS 1105234-22-7 – 5-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole, COX-2/5-LOX inhibition noted. View Source
- [2] Abdelall, E. K. A.; et al. Novel aryl carboximidamide and 3-aryl-1,2,4-oxadiazole analogues of naproxen as dual selective COX-2/15-LOX inhibitors: Design, synthesis and docking studies. Bioorg. Chem. 2019, 85, 577–590. View Source
